molecular formula C14H20O5 B13680378 Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13680378
M. Wt: 268.30 g/mol
InChI Key: JWYUQZPCMRVQRY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. The compound’s structure includes a hydroxyl group (-OH) at the β-position of the propanoate chain, which confers stereochemical complexity and influences its physicochemical and biological properties. This compound is synthesized via multi-step organic reactions, often involving condensation and reduction steps, as seen in lignin model compound syntheses .

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C14H20O5/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2/h6-8,11,15H,4-5,9H2,1-3H3

InChI Key

JWYUQZPCMRVQRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 4-ethoxy-3-methoxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility (HSP Parameters) Thermal Stability (DSC Data) Key Notes Reference
This compound Compatible with polar solvents (e.g., THF, DCM) Glass transition (Tg) ~−20°C Used as a biobased plasticizer
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate Moderate polarity due to nitro group Decomposition >150°C Sensitive to strong acids/bases
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate Hydrochloride salt enhances water solubility Stable up to 100°C Pharmaceutical applications

Stereochemical Analysis

The absolute configuration of β-hydroxy esters is often confirmed using Mosher’s ester derivatization:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate: ¹H/¹⁹F-NMR of (R)-MTPA esters revealed shielded methoxy protons (3.43–3.49 ppm) and deshielded CF₃ groups (−71.29 to −71.49 ppm), confirming (S)-configuration .
  • This compound: Stereochemistry remains unconfirmed in available data, though similar methods could apply .

Biological Activity

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy and methoxy substitution on the aromatic ring. This configuration may influence its interaction with biological targets.

Biological Activities

1. Antioxidant Activity:
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is critical in neutralizing free radicals.

2. Anti-inflammatory Effects:
Studies have shown that this compound can modulate inflammatory pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease.

3. Anticancer Potential:
Recent investigations into related compounds suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.
  • Gene Expression Modulation: The compound can alter the expression levels of genes associated with oxidative stress responses and apoptosis, enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant (Table 1).

Concentration (µM)% Inhibition
1025
5045
10070

Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays (Table 2).

Concentration (µM)Cell Viability (%)
1085
5060
10030

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